N1-(2-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(2-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiophene, triazolo, and thiazole moieties.
Preparation Methods
The synthesis of N’-(2-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl and thiophene moieties. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
N’-(2-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar compounds include those with thiophene, triazolo, and thiazole moieties, such as:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine N’-(2-METHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic potential .
Properties
Molecular Formula |
C19H17N5O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C19H17N5O3S2/c1-27-14-6-3-2-5-13(14)21-18(26)17(25)20-9-8-12-11-29-19-22-16(23-24(12)19)15-7-4-10-28-15/h2-7,10-11H,8-9H2,1H3,(H,20,25)(H,21,26) |
InChI Key |
FMKKRIZQQFNNNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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